molecular formula C9H8F2O2 B3030762 Methyl 2-(2,4-difluorophenyl)acetate CAS No. 95299-17-5

Methyl 2-(2,4-difluorophenyl)acetate

Cat. No.: B3030762
CAS No.: 95299-17-5
M. Wt: 186.15
InChI Key: PSJRCJPFUFWIJU-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-difluorophenyl)acetate is a fluorinated aromatic ester that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. This compound features a phenylacetate structure core, similar to Methyl 2-phenylacetate , but is distinguished by the presence of two fluorine atoms at the 2- and 4- positions of the benzene ring. This substitution makes it a key precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Researchers utilize this methyl ester in various coupling and amidation reactions to generate novel compounds for biological screening. The 2,4-difluorophenyl group is a common motif in medicinal chemistry, found in compounds investigated for a range of therapeutic areas. For instance, derivatives of 2,4-difluorophenyl, such as N-(2,4-difluorophenyl)acetamide , are subjects of scientific study, highlighting the relevance of this scaffold. Furthermore, the structural motif is prevalent in research focused on central nervous system (CNS) active agents, including anticonvulsant quinazoline derivatives . The mechanism of action for any resulting bioactive molecule is highly dependent on the final structure, but may involve interactions with neurological targets like GABA receptors or carbonic anhydrases . As a high-purity reagent, it is also ideal for method development in analytical chemistry, including mass spectrometry . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJRCJPFUFWIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679269
Record name Methyl (2,4-difluorophenyl)acetate
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Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95299-17-5
Record name Methyl 2,4-difluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95299-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,4-difluorophenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID90679269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 2,4 Difluorophenyl Acetate and Its Derivatives

Established Synthetic Routes and Precursors

Traditional synthetic routes to Methyl 2-(2,4-difluorophenyl)acetate often rely on functional group transformations of readily available precursors. These methods are well-documented and provide reliable access to the target compound.

Synthesis from 2,4-Difluoroaniline (B146603) Analogues

A common strategy for introducing the phenylacetic acid moiety begins with a suitably substituted aniline (B41778). For the synthesis of 2-(2,4-difluorophenyl)acetic acid, 2,4-difluoroaniline serves as a logical starting material. A plausible and established reaction sequence involves the diazotization of the aniline followed by a Sandmeyer-type reaction.

The first step is the conversion of the primary aromatic amine, 2,4-difluoroaniline, into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0–5 °C). This intermediate is typically unstable and is used directly in the subsequent step.

A cyanation reaction can then be performed on the arenediazonium salt. A simple and efficient method for this transformation involves the use of a cyanide source, which can be supported on a polymer for easier handling and work-up. researchgate.net The resulting 2,4-difluorobenzonitrile (B34149) is a key intermediate.

Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 2-(2,4-difluorophenyl)acetic acid. The final step is the esterification of this carboxylic acid to the desired methyl ester, as detailed in the following section.

Table 1: Plausible Reaction Scheme from 2,4-Difluoroaniline

Step Reactant Reagents Product
1 2,4-Difluoroaniline NaNO₂, H₂SO₄ 2,4-Difluorobenzenediazonium salt
2 2,4-Difluorobenzenediazonium salt Polymer-supported Cyanide 2,4-Difluorobenzonitrile
3 2,4-Difluorobenzonitrile H₃O⁺ or OH⁻, then H₃O⁺ 2-(2,4-Difluorophenyl)acetic acid

Another potential, though more complex, route starting from a nitroaromatic analogue involves a condensation reaction. For instance, a similar synthesis for a trifluoro-substituted phenylacetic acid begins with the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate. This is followed by hydrolysis, decarboxylation, reduction of the nitro group to an amine, and finally, a diazotization-fluorination reaction. A similar strategy could be envisioned starting from a difluoronitrobenzene precursor, where the nitro group is eventually reduced to an amine and then removed or replaced.

Derivatization via Esterification of Corresponding Carboxylic Acids

The most direct and widely employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(2,4-difluorophenyl)acetic acid. This precursor is commercially available or can be synthesized via routes such as the Willgerodt-Kindler reaction from 2,4-difluoroacetophenone. wikipedia.orgmsu.eduthieme-connect.deresearchgate.net The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide using sulfur and an amine (like morpholine), which can then be hydrolyzed to the carboxylic acid. thieme-connect.de

Several standard esterification procedures can be applied:

Fischer Esterification : This is a classic acid-catalyzed esterification where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol.

Reaction with Thionyl Chloride : The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 2-(2,4-difluorophenyl)acetyl chloride is then reacted with methanol to yield the methyl ester. This is a non-reversible reaction that generally proceeds in high yield.

Reaction with Diazomethane (B1218177) : While highly efficient, the use of diazomethane is limited by its toxicity and explosive nature. It reacts with the carboxylic acid to produce the methyl ester and nitrogen gas. Safer alternatives, such as diazo(trimethylsilyl)methane, have been developed. wikipedia.org

Table 2: Common Esterification Methods for 2-(2,4-Difluorophenyl)acetic acid

Method Reagents Key Features
Fischer Esterification CH₃OH (excess), H₂SO₄ (catalyst) Equilibrium-driven, requires excess alcohol.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. CH₃OH High-yielding, proceeds via a reactive intermediate.

Nucleophilic Substitution and Amino Acid Derivative Modifications

While direct nucleophilic aromatic substitution (SNAr) on a difluorobenzene ring to construct the acetic acid side chain is challenging due to the relatively poor leaving group nature of fluoride (B91410) in the absence of strong activation, related transformations can be considered. For instance, the synthesis of tetrazine derivatives containing a cyanomethyl group has been achieved through nucleophilic substitution of heterocyclic groups. osi.lv This highlights the principle of attaching a two-carbon chain via nucleophilic displacement, although direct application to 2,4-difluorobenzene for this specific synthesis is not a commonly reported established route.

In the context of amino acid derivatives, the Arndt-Eistert synthesis provides a classic method for one-carbon homologation of an amino acid. wikipedia.orgorganic-chemistry.org This reaction sequence converts a carboxylic acid to its next higher homologue. For example, starting with a protected α-amino acid, it can be converted to a β-amino acid. wikipedia.org While not a direct synthesis of this compound itself, this methodology is crucial for creating derivatives where the core structure is modified, for instance, in the synthesis of β-aryl-β-amino acids. The process involves converting the starting acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a silver-catalyzed Wolff rearrangement in the presence of methanol to yield the homologated methyl ester. organic-chemistry.orgscribd.com

Advanced and Novel Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated methods, including asymmetric and catalytic approaches, which offer improved efficiency, selectivity, and access to chiral derivatives.

Asymmetric Synthesis Approaches

The development of enantiomerically pure derivatives of this compound is of significant interest for pharmaceutical applications. Modern asymmetric synthesis provides several powerful tools to achieve this.

Enantioselective α-Arylation : The direct enantioselective α-arylation of ester enolates represents a state-of-the-art method for constructing chiral α-aryl esters. Palladium-catalyzed coupling reactions using chiral phosphine (B1218219) ligands have been successfully employed for the α-arylation of oxindoles and other carbonyl compounds, creating quaternary carbon stereocenters with high enantiomeric excess. nih.govnih.gov Applying this strategy to a suitable acetate (B1210297) ester precursor with a chiral palladium catalyst could, in principle, afford enantioenriched this compound.

Asymmetric Hydrogenation : Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, the corresponding α,β-unsaturated ester or an α-keto ester could be subjected to hydrogenation using a chiral catalyst. Chiral rhodium and iridium complexes are well-known for their high efficiency and enantioselectivity in the hydrogenation of various functionalized olefins. researchgate.netnih.gov Specifically, the asymmetric hydrogenation of an α-keto ester, methyl 2-(2,4-difluorophenyl)-2-oxoacetate, using a chiral catalyst would yield chiral methyl 2-(2,4-difluorophenyl)-2-hydroxyacetate, which could be further deoxygenated. A more direct approach would be the asymmetric hydrogenation of a tetrasubstituted olefin precursor. researchgate.netresearchgate.net

Table 3: Potential Asymmetric Strategies

Strategy Precursor Type Catalyst Type Key Transformation
Enantioselective α-Arylation Acetate ester derivative Chiral Palladium-Phosphine Complex Asymmetric C-C bond formation

Catalytic Synthesis Protocols

Transition metal catalysis offers efficient and atom-economical routes to aryl-acetic acid derivatives. These modern protocols often operate under milder conditions and with higher functional group tolerance compared to classical methods.

Palladium-Catalyzed Carbonylation : A powerful method for synthesizing carboxylic acid derivatives is the palladium-catalyzed carbonylation of aryl or benzyl (B1604629) halides. nih.gov In this approach, a precursor such as 2,4-difluorobenzyl bromide would be reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a base. This directly introduces the carboxymethyl group in a single step, offering a convergent and efficient synthesis. Recent developments have even shown the successful carbonylation of difluoroalkyl bromides with arylboronic acids, highlighting the utility of palladium catalysis in forming bonds with fluorinated synthons. nih.govresearchgate.netresearchgate.net A related decarbonylative coupling of difluorobenzyl glutarimides with aryl boronate esters has also been reported. nih.gov

Rhodium-Catalyzed Hydroformylation : Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. mdma.chresearchgate.netnih.gov Starting with a 2,4-difluorostyrene (B1320911) derivative, rhodium-catalyzed hydroformylation would produce a branched aldehyde. Subsequent oxidation of this aldehyde to the carboxylic acid, followed by esterification, would yield the target compound. The regioselectivity of the hydroformylation (linear vs. branched aldehyde) can often be controlled by the choice of ligands on the rhodium catalyst. figshare.comnih.gov

Table 4: Advanced Catalytic Protocols

Protocol Precursor Catalyst System Key Transformation
Palladium-Catalyzed Carbonylation 2,4-Difluorobenzyl bromide Pd catalyst, CO, CH₃OH, Base Insertion of a CO molecule and ester formation
Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. While specific studies detailing the direct synthesis of this compound using this method are not extensively documented in publicly available literature, the principles of photoredox catalysis can be applied to the synthesis of its precursors. For instance, the photocatalytic carboxylation of 1-bromo-2,4-difluorobenzene (B57218) with a suitable acetate equivalent could theoretically yield the target molecule. This approach would involve the generation of a 2,4-difluorophenyl radical via single-electron transfer from an excited photocatalyst, followed by its reaction with a carboxylating agent. The development of such a process would offer a more environmentally benign alternative to traditional cross-coupling reactions that often require harsh conditions and expensive metal catalysts.

Research into the photoredox-catalyzed synthesis of α-fluorinated arylacetic acid derivatives has shown promise. These studies demonstrate the feasibility of using photocatalysis to construct the core structure of compounds similar to this compound. nih.gov The key challenge remains the direct and selective introduction of the acetate moiety onto the difluorinated aromatic ring under photocatalytic conditions.

Metal-Organic Layer (MOL) Catalysts

Metal-organic layers (MOLs), two-dimensional analogues of metal-organic frameworks (MOFs), offer unique catalytic properties due to their high surface area and tunable active sites. While specific applications of MOLs in the synthesis of this compound are not yet reported, their potential in related esterification reactions is significant. researchgate.netijesd.orgacs.orgrsc.orgijesd.org

MOLs functionalized with acidic sites could serve as highly efficient and recyclable heterogeneous catalysts for the esterification of 2,4-difluorophenylacetic acid with methanol. The well-defined pore structures of MOLs could also impart size and shape selectivity, potentially minimizing side reactions. The development of MOL catalysts for this specific transformation would align with the principles of green chemistry by promoting catalyst recyclability and reducing waste.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable production of fine chemicals. In the context of this compound synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One key aspect is the selection of environmentally benign solvents. Traditional syntheses may employ chlorinated solvents, which are now being replaced by greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). gcsu.edu Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. For the esterification of 2,4-difluorophenylacetic acid, a solventless reaction with an excess of methanol, which also acts as a reagent, could be a viable green strategy, particularly when combined with a recyclable solid acid catalyst. patsnap.com

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The continuous synthesis of aryl acetic acid esters, including potentially this compound, is an area of growing interest. nih.govacs.orgbeilstein-journals.orgnih.govmdpi.com

Reaction Conditions and Optimization Studies

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. Key parameters include temperature, solvent, and the choice of reagents and catalysts.

Temperature, Solvent, and Reagent Effects

In a typical esterification of 2,4-difluorophenylacetic acid, the reaction temperature plays a crucial role. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature is therefore a balance between reaction speed and selectivity.

The choice of solvent can significantly impact the reaction outcome. While methanol can serve as both a reagent and a solvent, the addition of a co-solvent might be necessary to improve the solubility of the starting materials or the catalyst. The effect of different solvents on the yield and reaction time would need to be systematically studied to identify the optimal conditions.

The selection of the esterification reagent and any additives is also critical. While methanol is the direct precursor for the methyl ester, the use of activating agents can facilitate the reaction under milder conditions.

ParameterCondition 1Condition 2Condition 3Outcome
Temperature LowMediumHighOptimal yield at medium temperature
Solvent MethanolTolueneDichloromethane (B109758)Methanol as solvent and reagent is most efficient
Reagent Ratio 1:11:21:5 (Acid:Alcohol)Higher alcohol excess drives equilibrium

This table represents a hypothetical optimization study for the esterification of 2,4-difluorophenylacetic acid, as specific literature data for this exact compound is limited.

Catalyst Selection and Loading Optimization

For the catalytic esterification of 2,4-difluorophenylacetic acid, both homogeneous and heterogeneous catalysts can be employed. Homogeneous catalysts like sulfuric acid are effective but pose challenges in terms of separation and catalyst recycling. Heterogeneous catalysts, such as acidic resins or functionalized silicas, are preferred from a green chemistry perspective.

The optimization of catalyst loading is a critical step to ensure high catalytic efficiency while minimizing cost. A higher catalyst loading may increase the reaction rate but can also lead to unwanted side reactions or be economically unviable. Therefore, a careful study to determine the minimum effective catalyst concentration is necessary.

Catalyst TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Sulfuric Acid5495
Amberlyst-1510 (w/w%)892
MOF-based catalyst2698

This table presents illustrative data for catalyst selection and loading optimization in an esterification reaction, highlighting the potential benefits of advanced catalysts like MOFs. researchgate.netijesd.orgacs.orgrsc.orgijesd.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of derivatives from this compound often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the orientation of reactions at specific sites on the molecule (regioselectivity).

Stereoselective Synthesis: When the alpha-carbon of the acetate group is further functionalized, it becomes a chiral center. Achieving a specific stereoisomer (enantiomer or diastereomer) is critical in many applications, particularly in the synthesis of pharmacologically active molecules.

Chiral Auxiliaries: One common strategy involves attaching a chiral auxiliary to the acetate moiety. This auxiliary group directs subsequent reactions to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) can induce enantioselectivity in reactions such as alkylations or hydrogenations at the alpha-position. This method is often more efficient as a small amount of catalyst can generate a large quantity of the desired product.

Substrate Control: In more complex derivatives, existing stereocenters within the molecule can influence the stereochemical outcome of subsequent reactions.

Regioselective Synthesis: Regioselectivity becomes crucial when this compound is used as a building block in reactions like cycloadditions or aromatic substitutions to form more complex heterocyclic structures.

1,3-Dipolar Cycloadditions: In the synthesis of pyrazoles or isoxazoles, for instance, the 2,4-difluorophenyl group and the methyl ester group exert electronic and steric influences that direct the approach of the dipole. mdpi.com The reaction between a nitrile imine and an enaminone derived from the acetate, for example, can proceed through a regioselective 1,3-dipolar cycloaddition to yield a specific tetrasubstituted pyrazole. mdpi.com

Directed Ortho-Metalation (DoM): The fluorine and ester functional groups can direct lithiation to a specific position on the phenyl ring, allowing for subsequent regioselective functionalization.

Reaction Control: The choice of reagents, solvents, and temperature can significantly influence the regiochemical outcome. For example, in the synthesis of 1,2-oxazole derivatives, the condensation of a β-enamino ketoester with hydroxylamine (B1172632) can lead to two possible regioisomers, but reaction conditions can be optimized to favor the desired product. beilstein-journals.org

The table below summarizes key considerations for controlling selectivity in the synthesis of derivatives.

Selectivity TypeMethodKey Principle
Stereoselectivity Chiral AuxiliariesA removable chiral group guides the reaction to create a specific stereocenter.
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.
Substrate ControlExisting chiral centers in the molecule direct the formation of new ones.
Regioselectivity 1,3-Dipolar CycloadditionsElectronic and steric properties of substituents control the orientation of the cycloaddition. mdpi.com
Directed Ortho-MetalationFunctional groups on the aromatic ring direct metalation to an adjacent position.
Reaction Condition OptimizationSolvent, temperature, and reagents are chosen to favor one constitutional isomer over another. beilstein-journals.org

Purification and Isolation Techniques in Laboratory Synthesis

Following synthesis, a multi-step purification process is essential to isolate this compound and its derivatives from byproducts, unreacted starting materials, and catalysts.

Crystallization Methodologies

Crystallization is a powerful technique for purifying solid compounds. For derivatives of this compound that are crystalline, this method can yield material of very high purity.

The general procedure involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the desired compound to form crystals while impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for crystallizing organic molecules include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof. For a derivative like N-(2,4-difluorophenyl)-2-fluorobenzamide, crystals have been successfully grown from dichloromethane (CH2Cl2) at room temperature. mdpi.com

Seeding: To induce crystallization, a small seed crystal of the pure compound can be added to the cooled, supersaturated solution. epo.org

Polymorphism: It is important to note that some compounds can crystallize in different crystal forms, known as polymorphs. epo.org Specific crystallization conditions must be controlled to obtain the desired, stable polymorph. epo.org

StepDescriptionCommon Solvents/Reagents
Dissolution The crude solid is dissolved in a minimal amount of a suitable hot solvent.Ethanol, Methanol, Dichloromethane, Ethyl Acetate/Hexane
Cooling The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.Ice bath for faster cooling if needed.
Isolation The formed crystals are separated from the solvent (mother liquor).Filtration (e.g., Büchner funnel).
Washing The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.Cold crystallization solvent.
Drying The pure crystals are dried to remove residual solvent.Vacuum oven, desiccator.

Chromatographic Separation Techniques

Chromatography is widely used for the purification of both liquid and solid compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) Gel Column Chromatography: This is the most common chromatographic technique for purifying organic compounds in a laboratory setting. amazonaws.com The crude mixture is loaded onto a column packed with silica gel, and a solvent (eluent) is passed through. Compounds separate based on their polarity, with less polar compounds eluting faster. A typical eluent system for derivatives of this compound is a mixture of ethyl acetate and petroleum ether. amazonaws.com

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of isomers, preparative HPLC is employed. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution.

TechniqueStationary PhaseMobile Phase (Eluent)Principle of Separation
Column Chromatography Silica Gel or AluminaSolvent mixtures (e.g., Ethyl Acetate/Petroleum Ether)Polarity amazonaws.com
Thin-Layer Chromatography (TLC) Silica Gel on a plateSolvent mixtures (e.g., Ethyl Acetate/Hexanes)Polarity orgsyn.org
HPLC C18 (Reversed-Phase), Silica (Normal-Phase)Acetonitrile, Methanol, Water, HexanePolarity, Size, Chirality

Filtration and Extraction Protocols

Filtration and extraction are fundamental techniques used throughout the synthesis and purification process.

Extraction: This technique, often referred to as a "workup," is used to separate the desired product from a reaction mixture. Typically, the reaction mixture is diluted with water and an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, ethyl acetate). The product, being more soluble in the organic layer, is extracted from the aqueous layer. The organic layer is often washed sequentially with aqueous solutions, such as saturated sodium bicarbonate (NaHCO3) to neutralize acids, and brine (saturated NaCl) to remove excess water, before being dried. arkat-usa.org

Filtration: Filtration is used to separate solids from liquids. This can involve removing a solid product from a crystallization solvent, filtering a reaction mixture to remove a solid catalyst or byproduct, or filtering a dried organic solution to remove a solid drying agent.

ProtocolPurposeCommon Solvents/Reagents
Aqueous Workup/Extraction To isolate the organic product from the aqueous reaction medium and remove water-soluble impurities.Diethyl ether, Dichloromethane, Ethyl acetate, Saturated NaHCO3, Brine. arkat-usa.org
Drying of Organic Solution To remove residual water from the organic extract before solvent evaporation.Anhydrous Magnesium Sulfate (MgSO4), Sodium Sulfate (Na2SO4).
Filtration To separate a solid from a liquid.N/A

Reaction Mechanisms and Reactivity of Methyl 2 2,4 Difluorophenyl Acetate

Ester and Aromatic Ring Reactivity

The reactivity of Methyl 2-(2,4-difluorophenyl)acetate is characterized by reactions typical of both esters and substituted aromatic systems. These include substitutions at the acyl carbon and on the aromatic ring itself.

Nucleophilic Acyl Substitution Mechanisms

The ester moiety of this compound is susceptible to nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives and proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. This carbonyl carbon is rendered more electrophilic by the strong electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring. This effect pulls electron density away from the carbonyl group, increasing its partial positive charge and making it more susceptible to nucleophilic attack. The initial attack breaks the C=O π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate. youtube.comcanada.ca

The general mechanism is depicted below:

Step 1: Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

Step 2: Elimination of Leaving Group: The intermediate collapses, ejecting the methoxide (B1231860) leaving group and reforming the carbonyl double bond.

General Mechanism of Nucleophilic Acyl SubstitutionFigure 1:

Electrophilic Aromatic Substitution Pathways of the Difluorophenyl Ring

The 2,4-difluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The rate and regioselectivity (the position of substitution) of this reaction are controlled by the existing substituents: the two fluorine atoms and the methyl acetate (B1210297) group.

Fluorine atoms are a unique case in EAS. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring, making it less reactive than benzene (B151609). vaia.com However, they also possess lone pairs of electrons that can be donated into the ring through a resonance effect (+R). stackexchange.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Since the resonance effect directs the substitution, while the inductive effect controls the rate, halogens are known as ortho, para-directing deactivators. libretexts.orglibretexts.org

In this compound, the directing effects of the two fluorine atoms and the deactivating –CH₂COOCH₃ group must be considered:

Fluorine at C2: Directs incoming electrophiles to its ortho (C3) and para (C5) positions.

Fluorine at C4: Directs incoming electrophiles to its ortho (C3, C5) and para (C1, which is blocked) positions.

–CH₂COOCH₃ at C1: This group is weakly deactivating and also acts as an ortho, para-director, though its influence is generally weaker than that of the fluorine atoms.

Combining these effects, the positions most activated for electrophilic attack are C3 and C5. The C6 position is sterically hindered by the adjacent acetate group and less activated. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 3- and 5-substituted products.

Position on RingInfluence from F at C2Influence from F at C4Combined EffectPredicted Reactivity
C3Ortho (+)Ortho (+)Strongly ActivatedMajor Site
C5Para (+)Ortho (+)Strongly ActivatedMajor Site
C6Meta (-)Meta (-)Strongly DeactivatedMinor Site

Rearrangement Reactions Involving the Acetate Moiety

Aryl esters, such as those derived from this compound (after hydrolysis to the corresponding phenol (B47542) and re-esterification), can undergo the Fries rearrangement . This is a reaction where an aryl ester is converted into a hydroxy aryl ketone upon treatment with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgorganic-chemistry.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. pw.liveyoutube.com

The mechanism is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond. This bond cleaves to generate a free acylium carbocation (CH₃CO⁺ from a simple phenyl acetate). This electrophilic acylium ion then attacks the aromatic ring in a manner similar to a Friedel-Crafts acylation reaction. byjus.com

The Fries rearrangement is selective for the ortho and para positions. The product distribution is often dependent on reaction conditions:

Low temperatures generally favor the formation of the para-hydroxy aryl ketone.

High temperatures tend to favor the formation of the ortho-hydroxy aryl ketone. pw.livebyjus.com

For a hypothetical Fries rearrangement on a 2,4-difluorophenyl acetate substrate, the acyl group would migrate to the positions activated by the hydroxyl group and the fluorine atoms, primarily C3 and C5.

Influence of Fluorine Substituents on Chemical Reactivity

The two fluorine atoms on the phenyl ring profoundly influence the molecule's reactivity through both electronic and steric effects. rsc.org

Electronic Effects of the Difluorophenyl Group on Reaction Pathways

The electronic effects of fluorine are twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). stackexchange.comnih.gov

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma bond framework. This effect is dominant and makes the entire ring electron-deficient, thus deactivating it towards electrophilic attack. vaia.com This electron withdrawal also extends to the acetate side chain, increasing the electrophilicity of the ester's carbonyl carbon and making it more reactive towards nucleophiles.

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. stackexchange.com This effect increases electron density specifically at the ortho and para positions. While this effect is weaker than the inductive effect, it is responsible for directing incoming electrophiles to these positions. stackexchange.com

EffectDescriptionImpact on Aromatic RingImpact on Ester Group
Inductive (-I)Withdrawal of electron density through σ-bonds due to high electronegativity.Deactivates the ring towards EAS.Increases electrophilicity of the carbonyl carbon.
Resonance (+R)Donation of lone pair electrons into the π-system.Directs incoming electrophiles to ortho and para positions.Minimal direct effect.

Steric Effects and Reaction Kinetics of Fluorinated Systems

While fluorine has a van der Waals radius similar to hydrogen, its presence, particularly at the ortho position (C2), can introduce steric hindrance. acs.org This steric bulk can influence the kinetics of reactions at both the aromatic ring and the adjacent ester group.

For nucleophilic acyl substitution , the fluorine atom at the C2 position can partially shield the carbonyl carbon of the acetate group. This may hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to a para-substituted or non-fluorinated analogue.

For electrophilic aromatic substitution , the ortho-fluorine atom can sterically encumber the C3 position. While C3 is electronically activated, a large electrophile might face steric repulsion from the adjacent fluorine, potentially favoring substitution at the less hindered but also electronically activated C5 position. acs.org Studies on related fluorinated compounds have shown that ortho-substituents can lead to lower yields or altered selectivity due to such steric interactions. acs.org

The kinetics of reactions involving fluorinated aromatic compounds are a complex interplay of these electronic and steric factors. researchgate.net While the strong inductive effect deactivates the ring, potentially slowing EAS reactions, it also activates the ester for nucleophilic attack. The ultimate reaction rate and product distribution depend on the specific reactants, catalysts, and conditions employed.

Formation of Complex Derivatives and Intermediates

The unique structural features of this compound, namely the presence of an activated methylene (B1212753) group and an ester functionality, make it a valuable precursor for the synthesis of more complex molecules through various organic reactions.

Amidination Reactions with Related Acetimidate Structures

While direct amidination of the ester is not a standard transformation, this compound can be converted into derivatives that readily undergo amidination. A plausible route involves a two-step process commencing with the formation of an acetimidate, followed by reaction with an amine to yield the corresponding amidine.

The initial step would involve the conversion of the methyl ester to the corresponding methyl 2-(2,4-difluorophenyl)acetimidate. This can be achieved through a Pinner-type reaction where the ester is first converted to the corresponding nitrile, which then reacts with an alcohol in the presence of a strong acid catalyst. The resulting imidate salt is then neutralized to afford the acetimidate.

Once the acetimidate is formed, it can readily react with ammonia (B1221849) or a primary or secondary amine to yield the desired amidine. This reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of a molecule of alcohol. The presence of the electron-withdrawing 2,4-difluorophenyl group is expected to enhance the electrophilicity of the imidate carbon, thereby facilitating the nucleophilic attack by the amine.

A general scheme for this transformation is presented below:

Table 1: Proposed Two-Step Amidination of this compound

StepReactionReactantsProducts
1Formation of AcetimidateThis compound, Nitrile-forming reagent, Methanol (B129727), Acid catalystMethyl 2-(2,4-difluorophenyl)acetimidate
2AmidinationMethyl 2-(2,4-difluorophenyl)acetimidate, Amine (R-NH2)2-(2,4-Difluorophenyl)acetamidine

Cycloaddition and Condensation Reactions for Scaffold Construction

The difluorophenylacetate moiety can be incorporated into various molecular scaffolds through cycloaddition and condensation reactions, leveraging the reactivity of both the aromatic ring and the active methylene group.

Cycloaddition Reactions: The 2,4-difluorophenyl group can act as a substituent on a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For this to occur, the molecule would first need to be functionalized to introduce a double or triple bond that can act as the dienophile. For instance, the ester could be reduced to the corresponding alcohol, which could then be eliminated to form an alkene. The electron-withdrawing nature of the difluorophenyl ring would activate the dienophile towards reaction with a diene, facilitating the formation of a six-membered ring.

Condensation Reactions: The active methylene group in this compound is a key site for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a weak base. wikipedia.orgrsc.orgarkat-usa.orgresearchgate.netmdpi.com The electron-withdrawing difluorophenyl group increases the acidity of the α-protons, facilitating their removal by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. askthenerd.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The enolate of this compound can act as a nucleophile and attack the carbonyl group of another ester molecule. The electron-withdrawing effect of the difluorophenyl group would stabilize the resulting enolate, favoring the condensation reaction.

Table 2: Potential Condensation Reactions of this compound

Reaction TypeReactantsKey IntermediateProduct Type
KnoevenagelThis compound, Aldehyde/Ketone, BaseCarbanion at α-carbonα,β-Unsaturated ester
ClaisenThis compound (2 equiv.), Strong BaseEster enolateβ-Keto ester

Generation of Fluoroalkenes and Related Fluorinated Motifs

This compound can serve as a precursor for the synthesis of valuable fluoroalkenes. A key strategy for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netrsc.orgwikipedia.orgorganic-chemistry.org This would first require the conversion of the ester into a suitable phosphonate-containing reagent.

A potential synthetic route would involve the reduction of the ester to the corresponding alcohol, 2-(2,4-difluorophenyl)ethanol. This alcohol can then be converted to the corresponding halide, for example, by reaction with a halogenating agent. Subsequent reaction of the halide with a phosphite (B83602) ester, such as triethyl phosphite, would yield the desired phosphonate (B1237965) ester via the Arbuzov reaction.

This phosphonate, now bearing the 2,4-difluorophenylmethyl group, can be deprotonated with a strong base to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone in a Horner-Wadsworth-Emmons olefination to produce a fluoroalkene. The stereochemical outcome of the reaction can often be controlled to favor the formation of the (E)-isomer.

Degradation and Stability Mechanisms in Chemical Environments

The stability of this compound is influenced by the interplay of its ester functionality and the electronic properties of the difluorinated aromatic ring.

Hydrolytic Stability of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2,4-difluorophenyl)acetic acid and methanol. The rate of this hydrolysis is significantly influenced by the electronic effects of the 2,4-difluorophenyl group.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Consequently, it is expected that the rate of both acid-catalyzed and base-catalyzed hydrolysis of this compound would be faster than that of the non-fluorinated analogue, methyl phenylacetate (B1230308). Studies on the hydrolysis of substituted phenylacetates and other esters have consistently shown that electron-withdrawing substituents accelerate the rate of hydrolysis. canada.caresearchgate.netepa.govmdpi.combeilstein-journals.org

Table 3: Expected Influence of Substituents on Ester Hydrolysis Rate

Substituent EffectImpact on Carbonyl CarbonExpected Effect on Hydrolysis Rate
Electron-donatingDecreases electrophilicitySlower
Electron-withdrawingIncreases electrophilicityFaster

Photochemical Degradation Pathways

The photochemical stability of this compound is primarily determined by the UV absorption characteristics of the difluorophenyl ring and the strength of the chemical bonds within the molecule. Aromatic compounds containing fluorine atoms can undergo photochemical degradation through various pathways upon absorption of UV radiation. nih.govunair.ac.idnih.govnih.govfrontiersin.orgresearchgate.netdaikinchemicals.comhollandcolours.com

One potential degradation pathway involves the homolytic cleavage of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. daikinchemicals.com However, upon absorption of sufficient UV energy, this bond can break, leading to the formation of aryl and fluorine radicals. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to form different products.

Thermal Decomposition Processes and Mechanisms of this compound

The thermal decomposition of chemical compounds is a critical area of study, providing insights into their stability, reactivity, and potential degradation pathways under elevated temperatures. While specific experimental research on the thermal decomposition of this compound is not extensively documented in publicly available literature, an understanding of its potential behavior can be extrapolated from the known thermal degradation patterns of similar aromatic esters and the influence of fluorine substitution on bond energies.

The thermal stability of an ester is largely influenced by the strength of its chemical bonds and the presence of functionalities that can facilitate specific decomposition reactions. For this compound, the key structural features include the ester group, the phenyl ring, and the two fluorine substituents on the aromatic ring.

Predicted Decomposition Pathways

Based on the general principles of organic chemistry and the pyrolysis of esters, several potential thermal decomposition pathways can be postulated for this compound. The presence of fluorine atoms, being highly electronegative, can significantly influence the electron distribution within the benzene ring and affect the bond dissociation energies of adjacent bonds.

One common thermal decomposition mechanism for esters is the elimination of methanol to form a ketene (B1206846). In this case, the reaction would proceed via a concerted mechanism, leading to the formation of 2,4-difluorophenylketene and methanol.

Another plausible pathway involves homolytic cleavage of the bonds within the molecule. The C-C bond between the phenyl ring and the carbonyl group, as well as the C-O and O-CH₃ bonds of the ester group, are potential sites for cleavage at high temperatures. This would result in the formation of various radical species, which could then undergo further reactions such as recombination or disproportionation to yield a complex mixture of products.

The fluorine substituents on the phenyl ring are expected to be relatively stable and are unlikely to be the initial point of cleavage due to the high strength of the C-F bond. However, their electron-withdrawing nature can influence the stability of radical intermediates formed during the decomposition process.

Influence of Fluorine Substitution

The two fluorine atoms on the phenyl ring are anticipated to enhance the thermal stability of the compound compared to its non-fluorinated analog, methyl phenylacetate. This is due to the strong C-F bond and the inductive effect of fluorine, which can strengthen the bonds within the aromatic ring. However, the fluorine atoms can also influence the acidity of the benzylic protons, which might play a role in certain decomposition mechanisms.

Anticipated Decomposition Products

The thermal decomposition of this compound is expected to yield a variety of products depending on the specific conditions, such as temperature, pressure, and the presence of oxygen. Based on the predicted pathways, the following table summarizes the potential major and minor products.

Potential Decomposition Product Plausible Formation Pathway Significance
2,4-DifluorophenylketeneMethanol eliminationMajor product from concerted mechanism
MethanolMethanol eliminationCo-product of ketene formation
2,4-DifluorotolueneDecarboxylation of a primary radicalMinor product from radical pathways
Carbon DioxideFragmentation of the ester groupCommon product in combustion/pyrolysis
Carbon MonoxideIncomplete combustion/fragmentationCommon product in pyrolysis
Various fluorinated aromatic fragmentsRing fragmentation at very high temperaturesIndicative of extensive decomposition

It is important to note that this analysis is theoretical and based on analogous chemical systems. Detailed experimental studies, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to definitively elucidate the thermal decomposition mechanisms and product distribution for this compound.

Advanced Spectroscopic Characterization of Methyl 2 2,4 Difluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as Methyl 2-(2,4-difluorophenyl)acetate, a multi-faceted NMR approach employing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques, is essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring atoms. The spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), and the aromatic protons on the difluorophenyl ring.

The methyl protons of the ester group are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7 ppm. This singlet integrates to three protons. The methylene protons, situated between the aromatic ring and the carbonyl group, are expected to produce a singlet at approximately 3.9 ppm, integrating to two protons.

The aromatic region of the spectrum will be more complex due to spin-spin coupling between the protons and with the fluorine atoms. The three aromatic protons will give rise to distinct multiplets between 6.8 and 7.4 ppm. The proton at position 6 of the phenyl ring is expected to appear as a multiplet around 7.35 ppm. The proton at position 5 will likely be observed as a multiplet around 6.95 ppm, and the proton at position 3 is anticipated to be the most upfield of the aromatic signals, appearing as a multiplet around 6.85 ppm. The coupling patterns are complex due to ortho, meta, and para H-H couplings, as well as H-F couplings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.7Singlet (s)3H
-CH₂-~3.9Singlet (s)2H
Ar-H (Position 6)~7.35Multiplet (m)3H (total)
Ar-H (Position 5)~6.95Multiplet (m)
Ar-H (Position 3)~6.85Multiplet (m)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the nine carbon atoms (with some aromatic carbons being chemically distinct despite their proximity).

The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield, typically in the range of 170-175 ppm. The methyl carbon of the ester group will be found in the upfield region, around 52 ppm. The methylene carbon, influenced by the adjacent aromatic ring and carbonyl group, is expected around 40 ppm.

The six carbons of the difluorophenyl ring will appear in the aromatic region (100-165 ppm). The signals for the carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets due to one-bond ¹³C-¹⁹F coupling and will be the most downfield in this region, typically above 155 ppm. The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings to the fluorine atoms, resulting in a complex set of signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C=O (Ester)~172Singlet (or triplet due to coupling with -CH₂)
C-2 (Ar-C-F)~162Doublet (d)
C-4 (Ar-C-F)~160Doublet (d)
C-6 (Ar-CH)~132Doublet of doublets (dd)
C-1 (Ar-C)~122Doublet of doublets (dd)
C-5 (Ar-CH)~112Doublet (d)
C-3 (Ar-CH)~105Doublet (d)
-OCH₃~52Quartet (q)
-CH₂-~40Triplet (t)

¹⁹F NMR spectroscopy is a highly valuable tool for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 500 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR.

This technique is particularly useful for confirming the presence and number of fluorine atoms in a molecule, as well as providing information about their chemical environment. In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are influenced by their position on the ring and the electronic effects of the acetate (B1210297) substituent. The fluorine at the 2-position (ortho to the substituent) and the fluorine at the 4-position (para to the substituent) will have different chemical shifts. Furthermore, these signals may appear as multiplets due to coupling with the aromatic protons.

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information by correlating signals from different nuclei, which is invaluable for definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between protons that are spin-coupled (typically on adjacent carbons), allowing for the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would definitively link the proton signal of the methyl group to its corresponding carbon signal, the methylene protons to the methylene carbon, and each aromatic proton to its respective carbon atom on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the C-1 and C-2 carbons of the aromatic ring. Correlations from the methyl protons to the carbonyl carbon would also be expected.

Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity, confirming the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands corresponding to its functional groups.

The most prominent feature is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester will produce strong bands in the 1000-1300 cm⁻¹ region.

The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations will cause a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong, characteristic bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-H stretching of the aliphatic methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3050 - 3150Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850 - 3000Medium
C=O Stretch (Ester)-C(=O)O-1735 - 1750Strong
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium-Strong
C-F StretchAr-F1100 - 1300Strong
C-O Stretch (Ester)-O-CH₂, C-O-C=O1000 - 1300Strong

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural composition and molecular environment. For this compound, while specific experimental spectra are not widely published, a theoretical analysis based on its constituent functional groups allows for the prediction of its characteristic Raman shifts. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. doitpoms.ac.uk

The Raman spectrum of this compound would be dominated by signals corresponding to the vibrations of the difluorinated benzene (B151609) ring, the ester group, and the methylene bridge. Key vibrational modes expected include:

Aromatic C-C Stretching: The benzene ring exhibits several characteristic stretching modes, typically appearing in the 1400-1650 cm⁻¹ region. The substitution pattern influences the exact frequencies and intensities of these bands.

Carbonyl (C=O) Stretching: The ester carbonyl group will produce a strong and distinct Raman band, generally found in the range of 1735-1750 cm⁻¹.

C-F Stretching: Vibrations involving the carbon-fluorine bonds on the aromatic ring are expected, typically in the 1100-1300 cm⁻¹ region.

Methylene (-CH₂-) Vibrations: The methylene group will exhibit scissoring and wagging modes, contributing to the spectrum in the fingerprint region.

C-O Ester Stretching: The C-O single bond stretches of the ester group will also produce characteristic bands.

By analyzing the precise positions, intensities, and potential shifts of these bands, researchers can confirm the compound's identity, assess its purity, and study conformational changes or intermolecular interactions. nih.govutwente.nl

Table 1: Predicted Characteristic Raman Shifts for this compound This table is based on typical frequency ranges for the specified functional groups.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch C-H (Aromatic) 3050 - 3150
Aliphatic C-H Stretch -CH₂- 2850 - 3000
Carbonyl Stretch C=O (Ester) 1735 - 1750
Aromatic Ring Stretch C=C (Aromatic) 1400 - 1650
Methylene Scissor -CH₂- ~1450
C-F Stretch C-F (Aromatic) 1100 - 1300

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, various MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula.

The molecular formula for this compound is C₉H₈F₂O₂. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙ that closely matches this calculated value, thereby confirming the elemental composition and distinguishing it from other isobaric compounds. eurl-pesticides.eu

Table 2: HRMS Data for this compound

Molecular Formula Species Calculated m/z
C₉H₈F₂O₂ [M]⁺˙ 186.04921
C₉H₉F₂O₂ [M+H]⁺ 187.05699

Electron ionization mass spectrometry (EI-MS) is commonly used to induce fragmentation of a molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. While a published spectrum for this compound is not available, its fragmentation pathways can be predicted based on established principles for esters and aromatic compounds. chemguide.co.uklibretexts.org

Upon ionization, the molecular ion (m/z = 186) is formed. This ion is energetically unstable and can undergo several characteristic fragmentation reactions: chemguide.co.uk

Loss of the Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 155. This is often a prominent peak.

Loss of the Carbomethoxy Group: Cleavage of the bond between the methylene carbon and the aromatic ring can result in the loss of the •CH₂COOCH₃ group (73 Da), leading to a difluorophenyl cation at m/z 113. Alternatively, the formation of a stable difluorobenzyl cation (m/z 127) can occur through the loss of the •COOCH₃ radical (59 Da).

McLafferty Rearrangement: This rearrangement is not possible for this specific structure as it lacks the required gamma-hydrogen.

Ring Fragmentation: The stable difluorophenyl ring may undergo further fragmentation, though typically resulting in lower intensity peaks.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the difluorophenyl ring, the acetate group, and the methyl ester. researchgate.netnih.gov

Table 3: Predicted Key Mass Fragments for this compound This table is based on predicted fragmentation pathways.

m/z Proposed Fragment Ion Formula of Lost Neutral
186 [C₉H₈F₂O₂]⁺˙ (Molecular Ion) -
155 [C₈H₅F₂O]⁺ •OCH₃
127 [C₇H₅F₂]⁺ •COOCH₃

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2,4-difluorophenyl chromophore. libretexts.org

Aromatic systems like benzene typically exhibit strong absorption bands corresponding to π→π* transitions. For substituted benzenes, these absorptions generally occur below 300 nm. biointerfaceresearch.com The presence of the fluorine and methyl acetate substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The electron-withdrawing nature of the fluorine atoms and the ester group can cause a slight shift in the absorption maxima compared to unsubstituted benzene. The spectrum would be expected to show characteristic absorption bands in the UV region, likely between 250 and 280 nm. researchgate.net The choice of solvent is also critical, as solvent polarity can influence the fine structure and position of the absorption bands. colostate.edu

Table 4: Predicted UV-Vis Absorption Data for this compound This table presents expected transitions based on the aromatic chromophore.

Transition Type Chromophore Expected λmax Range (nm)
π→π* 2,4-Difluorophenyl ring 250 - 280

Luminescence spectroscopy, which includes fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed light. For a molecule to be luminescent, it must possess a suitable fluorophore and have structural features that promote radiative decay from an excited electronic state.

Simple aromatic esters like this compound are generally not considered to be strongly fluorescent. The substituted benzene ring can act as a weak fluorophore, but efficient non-radiative decay pathways often quench significant emission. researchgate.net However, the introduction of fluorine atoms can sometimes influence the photophysical properties of aromatic compounds, potentially affecting fluorescence quantum yields and lifetimes. nih.gov While significant luminescence is not expected, sensitive spectroscopic studies might detect weak fluorescence originating from the π*→π transition of the difluorophenyl ring. Detailed studies would be required to characterize any potential emissive properties, including the determination of excitation and emission wavelengths, quantum yield, and excited-state lifetime. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials. It provides fundamental information about the atomic arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map electron density and thereby determine the exact positions of atoms, as well as the bond lengths and angles connecting them.

For this compound, an SCXRD analysis would yield the precise spatial arrangement of the difluorophenyl ring relative to the acetate group. It would confirm the planarity of the benzene ring and provide accurate measurements of C-F, C-C, C=O, and C-O bond lengths and angles. Furthermore, this technique reveals how individual molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds or π-stacking that dictate the material's bulk properties.

A search of crystallographic databases indicates that the full crystal structure for this compound has not been deposited in the public domain. However, a hypothetical analysis would produce a detailed crystallographic information file (CIF), from which key structural parameters can be extracted and tabulated.

Table 1: Illustrative Crystallographic Data for a Phenylacetate (B1230308) Derivative This table presents typical data obtained from a single-crystal XRD experiment for a small organic molecule and is for illustrative purposes only, as specific data for this compound is not available.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.85
b (Å)15.21
c (Å)9.45
β (°)105.3
Volume (ų)810.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.520

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze a polycrystalline or powdered sample. It is essential for phase identification, assessing bulk sample purity, and detecting polymorphism—the ability of a compound to exist in more than one crystal form.

In the context of this compound, a PXRD analysis of a synthesized batch would produce a characteristic diffraction pattern, or diffractogram. This pattern is a fingerprint of the compound's crystalline phase. Each peak in the pattern corresponds to a specific set of lattice planes (identified by Miller indices), and its position (in degrees 2θ) is defined by Bragg's Law. The intensity of the peaks is related to the atomic arrangement within the lattice planes. By comparing the experimental pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the bulk material. Any unexpected peaks would suggest the presence of impurities or a different polymorphic form.

Surface and Morphological Characterization Techniques

Beyond the atomic arrangement, the macroscopic and microscopic shape and surface features of a crystalline material are critical. Electron and scanning probe microscopy techniques provide high-resolution imaging of these characteristics.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of a material at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons that are emitted. This interaction generates a high-resolution, three-dimensional-appearing image of the surface.

Table 2: Typical Information Gained from SEM Analysis

ParameterDescription
Crystal HabitExternal shape of individual crystals (e.g., needles, plates, blocks).
Particle SizeMeasurement of the dimensions of individual particles.
Size DistributionStatistical distribution of particle sizes within the bulk sample.
Surface TextureQualitative assessment of surface smoothness or roughness.
AggregationObservation of how individual particles clump or aggregate together.

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surfaces with atomic resolution. It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. An AFM can measure the minute forces between the tip and the surface, allowing for the generation of a precise three-dimensional topographic map.

For this compound, AFM would be employed to investigate the nanoscale topography of a single crystal's surface. This technique can visualize features that are beyond the resolution of SEM, such as atomic steps, terraces, and growth spirals. It also allows for the quantitative measurement of surface roughness with angstrom-level precision. Such detailed surface information is invaluable for studies on crystal growth mechanisms and surface reactivity.

Computational Chemistry and Theoretical Investigations of Methyl 2 2,4 Difluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties, offering a powerful complement to experimental research. Methods like Density Functional Theory (DFT) allow for a detailed examination of molecular geometry, electronic orbitals, and charge distribution, providing a comprehensive understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comscielo.org.mx It is particularly effective for optimizing molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nanobioletters.comajchem-a.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of Methyl 2-(2,4-difluorophenyl)acetate to minimize the total electronic energy of the molecule. The resulting optimized structure provides critical data on the spatial arrangement of atoms. For this molecule, key parameters include the planarity of the difluorophenyl ring and the orientation of the methyl acetate (B1210297) side chain relative to the ring. The C=O bond distance in the ester group is a significant parameter, typically calculated to be around 1.2 to 1.25 Å. mdpi.com The bond lengths within the phenyl ring are expected to be in the range of 1.38 to 1.40 Å. ajchem-a.com

Table 1: Predicted Optimized Geometrical Parameters for this compound

This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C=O 1.225
C-O (ester) 1.340
O-CH₃ 1.435
C-C (ring-chain) 1.510
C-F (ortho) 1.355
C-F (para) 1.358
Bond Angles (°) O=C-O 124.5
C-O-C (ester) 116.0
C-C-C (ring) 119.0 - 121.0

| Dihedral Angle (°) | C(ring)-C(ring)-C-C=O | ~65.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely distributed over the electron-accepting methyl acetate group, particularly the carbonyl (C=O) bond. The energy gap can be calculated to predict the molecule's stability and reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data based on typical DFT calculation results for similar aromatic esters.

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.85
LUMO Energy (ELUMO) -0.95

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comuni-muenchen.de The MEP map is color-coded to represent different electrostatic potential regions on the molecular surface. preprints.org

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the fluorine atoms attached to the phenyl ring. These locations represent the most probable sites for interaction with electrophiles. The positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the methylene (B1212753) bridge, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions. uni-muenchen.de This method examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). wisc.edu

Table 3: Predicted NBO Analysis of Key Interactions in this compound

This table presents hypothetical data illustrating potential donor-acceptor interactions.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (O1) [carbonyl] π* (C-O2) [ester] 35.8
LP (O2) [ester] σ* (C-C) [chain] 5.2
LP (F) [ortho] π* (C-C) [ring] 4.5

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dewikipedia.org These charges offer insights into the distribution of electrons and are influential in determining molecular properties such as the dipole moment and polarizability. researchgate.net While useful, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.dewikipedia.org

The analysis for this compound is expected to show a significant negative charge on the highly electronegative fluorine and oxygen atoms. The carbon atom of the carbonyl group would exhibit a substantial positive charge due to the electron-withdrawing effect of the adjacent oxygen atoms. The carbon atoms of the phenyl ring attached to the fluorine atoms will also have their electron density reduced, resulting in positive partial charges. This charge distribution is critical for understanding the molecule's electrostatic interactions and reactivity.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

This table presents hypothetical charge data based on typical Mulliken analysis.

Atom Predicted Mulliken Charge (a.u.)
O (carbonyl) -0.55
O (ester) -0.48
C (carbonyl) +0.75
F (ortho) -0.25
F (para) -0.26
C (attached to F, ortho) +0.20

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. DFT calculations can reliably predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. scielo.org.mx

For FT-IR spectra, the vibrational frequencies of the molecule's normal modes are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental results. ajchem-a.com For this compound, characteristic vibrational bands would include the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C-F stretching modes (around 1100-1300 cm⁻¹), and C-O stretching of the ester linkage.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. scielo.org.mx These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The calculations can be performed in a simulated solvent environment (e.g., DMSO or CDCl₃) to more closely mimic experimental conditions. scielo.org.mx

Table 5: Predicted vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (Scaled) Hypothetical Experimental Frequency
C=O Stretch (ester) 1745 1742
C-F Stretch (aromatic) 1250, 1140 1248, 1138
C-O Stretch (ester) 1220 1215
C-H Stretch (aromatic) 3080 3075

Theoretical IR and UV-Vis Spectra Calculation

Theoretical calculations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide significant insights into the molecular structure, vibrational modes, and electronic transitions of a compound. For this compound, these spectra can be simulated using computational methods, primarily Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Infrared (IR) Spectroscopy: The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule's normal modes. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for geometry optimization and frequency calculations. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, bringing them in closer agreement with experimental data. scielo.org.zaresearchgate.net

For this compound, the calculated IR spectrum would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations from the difluorophenyl ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would appear around 2950-2850 cm⁻¹. scielo.org.za

C=O stretching: A strong absorption band corresponding to the carbonyl group of the ester is predicted to be in the range of 1750-1730 cm⁻¹. scielo.org.za

C-O stretching: The ester C-O stretching vibrations are expected to produce bands in the 1300-1000 cm⁻¹ region.

C-F stretching: Strong absorption bands due to the C-F stretching of the difluorophenyl group are anticipated in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: Vibrations of the phenyl ring would be observed in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₂)~2980Medium
Aliphatic C-H Stretch (CH₃)~2950Medium
Carbonyl (C=O) Stretch1750 - 1730Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
Ester C-O Stretch1300 - 1000Strong

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using TD-DFT methods. These calculations predict the electronic transitions from the ground state to various excited states, providing the absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.gov The calculations are often performed considering a solvent effect, using models like the Polarizable Continuum Model (PCM), as solvents can influence the electronic transitions. nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring, likely corresponding to π → π* transitions. The presence of the ester group and fluorine atoms can cause shifts in the absorption maxima compared to unsubstituted benzene.

Theoretical NMR Chemical Shift Prediction via Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. This method is particularly effective when combined with DFT. For this compound, GIAO calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

The process involves optimizing the molecular geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). Following optimization, the NMR shielding tensors are calculated using the GIAO method. unair.ac.id The absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net

¹H and ¹³C NMR: The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the difluorophenyl ring, the methylene protons, and the methyl protons of the ester group. Similarly, the ¹³C NMR spectrum would provide chemical shifts for each unique carbon atom in the molecule. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. idc-online.com

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for this molecule. GIAO-DFT methods have been shown to be particularly accurate for predicting ¹⁹F chemical shifts. researchgate.networktribe.com The calculations can help in assigning the signals to the specific fluorine atoms at the C-2 and C-4 positions of the phenyl ring and can also provide information about through-space and through-bond coupling constants. The choice of functional and basis set, especially the inclusion of diffuse functions, can significantly improve the accuracy of the predicted ¹⁹F chemical shifts. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Referenced to TMS)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Methoxy (OCH₃)50 - 55
Methylene (CH₂)40 - 45
Aromatic C-F (C2, C4)160 - 165 (with J-coupling)
Aromatic C-H110 - 135
Aromatic Quaternary C120 - 140

Advanced Theoretical Studies

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. physchemres.org For this compound, key NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated.

These calculations are typically performed on the optimized geometry of the molecule. The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. researchgate.netresearchgate.net A higher value of β indicates a stronger NLO activity. The calculations can reveal how the electronic structure, including the presence of electron-donating and electron-withdrawing groups, influences the NLO response. In this compound, the interplay between the electron-withdrawing fluorine atoms and the ester group attached to the phenyl ring could lead to interesting NLO properties. An inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability is often observed. researchgate.net

Thermodynamic Properties and Stability Predictions

Computational chemistry allows for the prediction of various thermodynamic properties that are essential for understanding the stability and reactivity of a molecule. Using statistical thermodynamics in conjunction with DFT calculations, it is possible to determine properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). nih.gov

These calculations start with the optimized molecular geometry and vibrational frequency analysis. The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy. The stability of different conformers of this compound can be compared by calculating their relative energies. This information is crucial for understanding the molecule's behavior in chemical reactions and for process optimization. Physics-based computational approaches can also be applied to predict the relative thermodynamic stability of different molecular variants. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and preferred shapes in different environments (e.g., in vacuum or in a solvent).

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface, revealing the different stable and metastable conformations and the energy barriers between them. nih.gov By analyzing the trajectory of the simulation, one can determine the distribution of bond lengths, bond angles, and dihedral angles, providing a comprehensive picture of the molecule's conformational landscape. This is particularly important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where specific conformations may be required for binding. researchgate.net

Computational Modeling for Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with other molecules, is fundamental in chemistry and biology. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict and analyze these interactions. mdpi.com

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of this compound when it interacts with a larger molecule, such as a protein receptor. frontiersin.org This involves placing the molecule (the ligand) into the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic properties), it is possible to predict its potential biological activity based on existing QSAR models for related compounds.

These computational approaches are instrumental in drug discovery and materials science, as they can screen large numbers of compounds and prioritize them for experimental testing, thereby saving time and resources. mdpi.com

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. core.ac.uk This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While specific docking studies on this compound are not extensively detailed in publicly available literature, the behavior of the 2,4-difluorophenyl moiety and related acetic acid derivatives has been explored in various contexts, allowing for informed predictions about its binding characteristics. nih.govmdpi.comnih.gov

Derivatives containing a difluorophenyl group are often investigated for their potential as enzyme inhibitors. nih.gov Docking simulations of such compounds typically reveal key interactions within the active site of the target protein. The 2,4-difluorophenyl ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues (like tyrosine, phenylalanine, or tryptophan), and halogen bonding. The ester group of this compound can act as a hydrogen bond acceptor.

For instance, in studies of inhibitors for enzymes like dihydrofolate reductase (DHFR) or enoyl-ACP reductase, molecules with similar structural motifs are evaluated. mdpi.com The computational models predict how the ligand fits into the enzyme's binding pocket and estimate the binding energy, which correlates with the inhibitory potential of the compound. The results of these simulations are often expressed as a docking score, with lower energy values indicating a more stable and potentially more potent interaction. mdpi.comresearchgate.net

Table 1: Predicted Interaction Profile of this compound in a Hypothetical Enzyme Active Site

Interacting Moiety of LigandPotential Interacting Residue(s) in ReceptorType of Interaction
2,4-Difluorophenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Fluorine AtomsPolar amino acids (e.g., Serine, Threonine), Backbone NHWeak Hydrogen Bonding, Halogen Bonding
Phenyl RingLeucine, Valine, AlanineHydrophobic (van der Waals)
Carbonyl Oxygen (Ester)Arginine, Lysine, SerineHydrogen Bonding
Methyl Group (Ester)Hydrophobic pocketsHydrophobic (van der Waals)

These simulations guide medicinal chemists in modifying the structure of the lead compound to enhance its binding affinity and selectivity for the target receptor, a critical step in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. isef.netmdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. cresset-group.com

For a series of derivatives based on this compound, a QSAR study would involve several key steps. First, the biological activity (e.g., IC50 values for enzyme inhibition) of a set of synthesized analogues would be determined. mdpi.com Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links the descriptors to the observed biological activity. nih.gov A robust QSAR model, once validated, can explain how different structural features contribute to activity. mdpi.commdpi.com For example, a 3D-QSAR model could generate contour maps indicating regions where positive or negative electrostatic fields, or steric bulk, are favorable or unfavorable for activity. cresset-group.comresearchgate.net

Table 2: Key Steps and Descriptors in a Hypothetical QSAR Study for this compound Analogs

StepDescriptionExamples of Relevant Descriptors
1. Data Set CompilationSynthesize and test a series of analogs for a specific biological activity.Dependent variable: pIC50, log(1/C)
2. Descriptor CalculationCompute theoretical molecular descriptors for each analog.Electronic: Hammett constants, Dipole moment, Partial atomic charges. Steric: Molar refractivity, van der Waals volume. Hydrophobic: LogP, Polar surface area (PSA).
3. Model DevelopmentUse statistical methods to correlate descriptors with activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms.
4. Model ValidationAssess the statistical significance and predictive power of the model.Cross-validation (q²), correlation coefficient (r²), external test set prediction.
5. Interpretation & PredictionUse the model to understand SAR and predict the activity of new compounds.Identify key structural features for activity and guide new designs.

Such models are invaluable for optimizing lead compounds by suggesting specific structural modifications to improve potency and other desired properties.

Role of Fluorine in Hydrogen Bonding and Intermolecular Interactions

The substitution of hydrogen with fluorine atoms dramatically alters a molecule's physicochemical properties, influencing its conformation, lipophilicity, metabolic stability, and binding interactions. nih.gov In this compound, the two fluorine atoms are pivotal in defining its intermolecular interaction profile.

For many years, the ability of organically bound fluorine to act as a hydrogen bond acceptor was a topic of debate. chemistryviews.orgquora.com However, a growing body of experimental and computational evidence now confirms that the C-F bond can participate in weak hydrogen bonds, typically of the C-H···F-C type. researchgate.netrsc.org While significantly weaker than conventional hydrogen bonds involving oxygen or nitrogen, these interactions can be collectively important for the stabilization of ligand-receptor complexes, especially within the confines of a protein's active site. chemistryviews.org

Beyond hydrogen bonding, the fluorine atoms in the 2,4-difluorophenyl ring influence other crucial non-covalent interactions:

Dipole-Dipole and Multipolar Interactions: The strong electronegativity of fluorine creates a significant C-F bond dipole. These dipoles can engage in favorable electrostatic interactions with polar groups in a binding pocket.

C-F···π Interactions: The electron-rich π-system of an aromatic ring can interact favorably with the partial positive charge on the carbon and the partial negative charge on the fluorine of a C-F bond. rsc.org

Fluorine-Fluorine Interactions: In some crystal structures, close contacts between fluorine atoms on adjacent molecules have been observed, suggesting the existence of weakly stabilizing F···F interactions, which are thought to be driven by electrostatic and dispersion forces. nih.gov

Hydrophobic Interactions: Fluorination often increases the hydrophobicity of an aromatic ring. This can enhance binding through the hydrophobic effect, where the displacement of ordered water molecules from a nonpolar binding site provides a favorable entropic contribution to the binding free energy.

Table 3: Types of Intermolecular Interactions Involving Fluorine in the 2,4-Difluorophenyl Moiety

Interaction TypeDescriptionTypical Energy (kcal/mol)
C-H···F Hydrogen BondA weak hydrogen bond where the C-F group acts as the acceptor. rsc.org0.5 - 1.5
C-F···π InteractionAn interaction between the C-F dipole and an aromatic π-system. rsc.org1.0 - 2.5
Halogen BondAn attractive interaction between an electrophilic region on the halogen and a nucleophile (less common for fluorine).Variable
F···F InteractionsWeak, stabilizing contacts between fluorine atoms. nih.gov~0.3 - 0.5
Enhanced Hydrophobic InteractionsIncreased lipophilicity of the fluorinated ring strengthens interactions with nonpolar protein residues. nih.govVariable

These varied and subtle interactions underscore the unique role of fluorine in medicinal chemistry. The precise positioning of the two fluorine atoms in this compound creates a distinct electronic and steric profile that can be exploited to achieve high-affinity and selective binding to biological targets. rsc.org

Research Applications and Interdisciplinary Studies

A Versatile Synthetic Intermediate and Building Block

The strategic placement of two fluorine atoms on the phenyl ring of Methyl 2-(2,4-difluorophenyl)acetate imparts distinct chemical properties that are highly advantageous in organic synthesis. This has led to its extensive use as a precursor and building block in various chemical industries.

Precursor in the Synthesis of Complex Organic Molecules

This compound is a key starting material in the multi-step synthesis of various complex organic molecules. Its ester functionality allows for a range of chemical transformations, including hydrolysis, amidation, and reduction, to introduce new functional groups. The 2,4-difluorophenyl moiety is a common feature in many biologically active compounds, and the use of this intermediate simplifies the synthetic route to these target molecules. For instance, it is a crucial component in the synthesis of certain pharmaceuticals and other intricate molecular architectures where the difluorophenyl group is essential for the desired activity.

Application in the Development of Fine Chemicals

In the realm of fine chemicals, this compound is utilized as a versatile building block for the creation of specialty chemicals with specific functionalities. aurorafinechemicals.com The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the final products. This makes it a valuable intermediate in the production of materials with tailored characteristics for applications in electronics, polymers, and other advanced material sciences. The ability to introduce the 2,4-difluorophenyl group through this readily available intermediate is a key advantage for chemists working in this field.

Utility in Agrochemical Intermediate Research

The development of novel and effective agrochemicals is a critical area of research. This compound plays a significant role as an intermediate in the synthesis of new fungicides and other crop protection agents. The difluorophenyl group is a known pharmacophore in many successful agrochemicals, contributing to their enhanced efficacy and favorable environmental profiles. Researchers utilize this compound to construct complex molecules with potential fungicidal or pesticidal properties, highlighting its importance in the pipeline of agrochemical development.

Application AreaRole of this compound
Complex Organic Molecules Precursor for multi-step synthesis
Fine Chemicals Building block for specialty chemicals
Agrochemicals Intermediate for fungicide and pesticide research

Mechanistic Research in Biochemical Systems

Beyond its role in chemical synthesis, the structural motifs derived from this compound are valuable tools for investigating biochemical processes and understanding the intricacies of enzyme-substrate interactions.

Studies on Enzyme Inhibition Mechanisms (e.g., Aminopeptidases)

Derivatives of this compound are employed in studies aimed at elucidating enzyme inhibition mechanisms. The 2,4-difluorophenylacetyl group can be incorporated into substrate analogs to probe the active sites of enzymes, such as aminopeptidases. By observing how these modified molecules interact with the enzyme, researchers can gain insights into the binding modes and catalytic mechanisms. The fluorine atoms can act as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural analysis of the enzyme-inhibitor complex. These studies are crucial for the rational design of potent and selective enzyme inhibitors for therapeutic applications.

Research AreaApplication of 2-(2,4-difluorophenyl)acetyl Moiety
Enzyme Inhibition Probing active sites and studying binding mechanisms
Structure-Activity Relationships Investigating the impact of structural modifications on biological activity

Investigations into Molecular Target Binding Affinities and Efficacy via In Vitro Assays

Currently, there is a lack of publicly available research that specifically details the in vitro binding affinities and efficacy of this compound on molecular targets. However, the 2,4-difluorophenylacetic acid scaffold is a key component in numerous biologically active molecules. For instance, derivatives of fluorinated phenylacetic acids have been investigated for their potential as therapeutic agents. These investigations often involve extensive in vitro assays to determine their binding affinity and functional effects on specific biological targets such as enzymes or receptors.

The general approach for such studies would involve:

Target Identification: Based on computational modeling or analogy to existing drugs, potential biological targets would be identified.

Binding Assays: Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of the compound to the purified target protein.

Functional Assays: Cellular or biochemical assays would be used to measure the functional consequence of this binding, such as enzyme inhibition (IC50) or receptor activation/antagonism (EC50/IC50).

While no specific data tables for this compound can be presented, the importance of the difluorophenylacetic acid core in medicinal chemistry suggests its value as a fragment for the development of novel therapeutic agents.

Modulation of Cellular Pathways in Model Systems

Direct studies on the modulation of cellular pathways by this compound are not extensively documented in peer-reviewed literature. Nevertheless, the structural class of phenylacetate (B1230308) derivatives has been a subject of interest in cancer research and other therapeutic areas. For example, phenylacetate itself has been shown to affect cellular processes like proliferation, differentiation, and apoptosis in various cancer cell lines.

Research into a novel compound within this class would typically involve a tiered approach in model systems:

Cell Viability and Proliferation Assays: Initial screening using assays like MTT or BrdU incorporation to assess the compound's effect on cancer cell growth.

Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays to determine if the compound induces programmed cell death or alters cell cycle progression.

Western Blotting and Kinase Assays: To investigate the compound's impact on specific signaling proteins and pathways, such as the MAPK or PI3K/Akt pathways, which are often dysregulated in disease.

The fluorination pattern on the phenyl ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, suggesting that this compound could serve as a valuable tool compound or a starting point for the synthesis of more complex molecules designed to modulate specific cellular pathways.

Contributions to Materials Science and Catalysis

The application of this compound in materials science and catalysis is primarily as a precursor or building block for more complex functional molecules and materials.

Development of Catalytic Systems and Ligands

While there are no specific reports detailing the use of this compound itself as a catalyst or ligand, its structure lends itself to modification for such purposes. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize ligands for transition metal catalysts. The difluorophenyl group can influence the electronic properties of such a ligand, which in turn can modulate the activity and selectivity of the metal center in catalytic reactions.

For example, phosphine (B1218219) ligands derived from functionalized phenylacetic acids are common in cross-coupling reactions. The synthesis of such a ligand from this compound would involve several synthetic steps to introduce a phosphine group, but the resulting ligand could offer unique electronic and steric properties beneficial for catalysis.

Integration into Advanced Functional Materials (e.g., Metal-Organic Layers, Electronic Materials)

Metal-Organic Frameworks (MOFs) and other advanced functional materials often utilize organic linkers with specific geometries and functionalities. The carboxylic acid derived from this compound could potentially serve as a linker in the synthesis of MOFs. The fluorine atoms can introduce desirable properties to the resulting framework, such as altered pore chemistry and selective gas adsorption properties.

In the field of electronic materials, organic molecules with specific electronic properties are crucial. While this compound itself is not a primary electronic material, it can be a synthetic precursor to more complex conjugated systems. The electron-withdrawing nature of the fluorine atoms can be exploited to tune the electronic energy levels of larger organic molecules designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Research on Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. While there is no direct evidence of this compound exhibiting AIE, it can be a valuable building block for the synthesis of AIE-active molecules (AIEgens).

Many AIEgens are based on propeller-shaped molecules where intramolecular rotations are restricted in the aggregated state, leading to enhanced fluorescence. The 2,4-difluorophenyl group could be incorporated into such molecular architectures. The synthetic utility of this compound lies in its potential to be elaborated into larger, more complex structures that may exhibit AIE.

Environmental and Analytical Research Methodologies

The detection and quantification of fluorinated organic compounds in the environment is an area of growing importance due to their persistence and potential for bioaccumulation. While specific analytical methods for this compound are not widely published, general methodologies for the analysis of similar compounds are well-established.

These methods typically involve:

Sample Preparation: Extraction from environmental matrices such as water, soil, or sediment using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the analyte from other components in the sample extract.

Detection: Mass spectrometry (MS) is the most common detection method, providing high sensitivity and selectivity. Techniques such as GC-MS or LC-MS/MS would be suitable for the trace-level analysis of this compound.

The development of a specific analytical method for this compound would require the optimization of extraction, separation, and detection parameters, as well as the use of appropriate internal standards for accurate quantification.

Use as a Model Compound in Environmental Degradation Studies

While specific environmental degradation studies on this compound are not extensively documented in publicly available literature, its structural components—a methyl ester and a difluorinated aromatic ring—allow for informed predictions about its environmental fate. It can serve as a valuable model compound for understanding the degradation pathways of fluorinated aromatic esters. The primary degradation routes are expected to be hydrolysis, microbial degradation, and photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the ester bond to yield methanol (B129727) and 2-(2,4-difluorophenyl)acetic acid. The rate of this reaction is influenced by pH and temperature. In neutral conditions, the hydrolysis of a similar compound, methyl acetate (B1210297), is known to be a slow process, but it is catalyzed by both acids and bases. The presence of the electron-withdrawing fluorine atoms on the phenyl ring may influence the rate of hydrolysis compared to unsubstituted phenylacetic acid esters.

Microbial Degradation: The biodegradation of the hydrolysis product, 2-(2,4-difluorophenyl)acetic acid, would be the subsequent and more critical step in the environmental breakdown. Microbial communities have been shown to degrade halogenated aromatic compounds. For instance, the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is well-studied and involves enzymatic cleavage of the side chain followed by ring degradation. It is plausible that soil and water microorganisms could adapt to utilize 2-(2,4-difluorophenyl)acetic acid as a carbon source, likely initiating degradation by attacking the acetic acid side chain before cleaving the stable aromatic ring. The carbon-fluorine bond is notoriously strong, and its cleavage often represents the rate-limiting step in the degradation of fluorinated organic compounds.

Photolytic Degradation: Aromatic compounds containing fluorine are subject to photodegradation upon exposure to sunlight. Studies on various fluorinated pharmaceuticals and pesticides have shown that aryl-fluorine bonds can be cleaved under photolytic conditions, leading to defluorination and the formation of fluoride (B91410) ions. zodiaclifesciences.comsielc.commdpi.com The rate and products of photolysis would depend on factors such as the presence of photosensitizers in the environment. The difluorophenyl moiety of this compound is expected to be the primary site of photolytic activity.

A summary of the expected environmental degradation pathways for this compound is presented below.

Degradation Pathway Reactant Primary Products Influencing Factors
HydrolysisThis compound2-(2,4-difluorophenyl)acetic acid, MethanolpH, Temperature
Microbial Degradation2-(2,4-difluorophenyl)acetic acidIntermediate metabolites, CO2, H2O, Fluoride ionsMicrobial consortia, Oxygen availability, Nutrients
PhotolysisThis compoundPhotodegradation products, Fluoride ionsWavelength and intensity of light, Photosensitizers

Applications in Chiral Resolution Research

This compound possesses a chiral center at the alpha-carbon of the acetate group, making it a suitable candidate for studies in chiral resolution. The separation of its enantiomers is of interest for various applications, including the synthesis of stereospecific pharmaceuticals. Both enzymatic and chromatographic methods can be explored for its resolution.

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. nih.gov In a typical kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For instance, studies on the enzymatic hydrolysis of fluorinated 3-arylcarboxylic acid esters have demonstrated high enantioselectivity with lipases like Amano PS (from Burkholderia cepacia). mdpi.com This enzyme has been shown to preferentially hydrolyze the (S)-ester, resulting in the (S)-acid and the unreacted (R)-ester, both with high enantiomeric purity. mdpi.com Due to structural similarities, it is anticipated that lipases could effectively resolve racemic this compound.

Below is a table illustrating the potential outcomes of an enzymatic kinetic resolution of a structurally similar fluorinated arylcarboxylic acid ester.

Substrate Enzyme Reaction Type Product 1 (Acid) ee (%) Product 2 (Ester) ee (%) Conversion (%)
Ethyl 3-(4-fluorophenyl)-2-methylpropanoateAmano PS (Burkholderia cepacia)Hydrolysis(S)-3-(4-fluorophenyl)-2-methylpropanoic acid97(R)-Ethyl 3-(4-fluorophenyl)-2-methylpropanoate98~50

ee = enantiomeric excess Data is representative of findings for a similar compound class. mdpi.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. chromatographyonline.comphenomenex.com The resolution of the enantiomers of 2-(2,4-difluorophenyl)acetic acid, the hydrolysis product of the methyl ester, or its derivatives, can be achieved on various types of CSPs. For acidic compounds, anion-exchange type CSPs have shown remarkable performance. jfda-online.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Role in Analytical Method Development (e.g., derivatization for detection)

The analysis of this compound and its primary hydrolysis product, 2-(2,4-difluorophenyl)acetic acid, often requires derivatization to enhance their detectability and improve chromatographic performance, particularly for gas chromatography (GC). Carboxylic acids like 2-(2,4-difluorophenyl)acetic acid are polar and may exhibit poor peak shape and thermal instability in GC analysis. Derivatization converts the carboxylic acid into a less polar and more volatile derivative.

Derivatization for GC-MS Analysis: A common derivatization strategy for carboxylic acids is esterification to form methyl or other alkyl esters. gcms.cz While the parent compound is already a methyl ester, the analysis of the carboxylic acid metabolite would necessitate this step. Another effective approach is the formation of silyl (B83357) derivatives using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced sensitivity with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), derivatization with electrophoric reagents such as pentafluorobenzyl bromide (PFBBr) is employed. nih.gov

Derivatization for HPLC-UV/Fluorescence Analysis: Although 2-(2,4-difluorophenyl)acetic acid possesses a UV chromophore, derivatization may be used to enhance detection sensitivity for trace-level analysis. zodiaclifesciences.comsielc.com Pre-column derivatization with a fluorescent tagging reagent can significantly lower the limits of detection. sdiarticle4.com Reagents that react with the carboxylic acid group to introduce a highly fluorescent moiety are chosen for this purpose. This is particularly useful for analyzing samples from biological matrices where high sensitivity is required.

The following table summarizes common derivatization approaches for the analytical determination of the hydrolysis product, 2-(2,4-difluorophenyl)acetic acid.

Analytical Technique Derivatizing Reagent Derivative Formed Purpose of Derivatization Detection Method
GC-MSDiazomethane (B1218177) or BF3/MethanolMethyl esterIncrease volatility, Improve peak shapeMass Spectrometry (MS)
GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterIncrease volatility, Thermal stabilityMass Spectrometry (MS)
GC-ECD/NCI-MSPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) esterEnhance sensitivity for electron-capturing detectorsElectron Capture Detector (ECD), Negative Chemical Ionization Mass Spectrometry (NCI-MS)
HPLC-FluorescenceFluorescent tagging agent (e.g., a coumarin (B35378) derivative)Fluorescent esterEnhance detection sensitivityFluorescence Detector

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in organofluorine chemistry is the development of safe, efficient, and selective methods for introducing fluorine atoms and fluorinated groups into organic molecules. chinesechemsoc.org While traditional methods exist for the synthesis of compounds like Methyl 2-(2,4-difluorophenyl)acetate, future research is focused on creating more sustainable and versatile synthetic pathways. Key areas of development include:

Late-Stage Fluorination: Introducing fluorine atoms at a late stage in a synthetic sequence allows for the rapid diversification of complex molecules. Research is ongoing to develop new reagents and catalytic systems that can selectively fluorinate C-H bonds on aromatic rings, potentially offering a more direct route to the 2,4-difluoro substitution pattern from readily available phenylacetate (B1230308) precursors.

Catalytic Asymmetric Synthesis: For derivatives of this compound that possess additional stereocenters, the development of catalytic enantioselective methods is crucial. mdpi.com This involves designing chiral catalysts that can control the three-dimensional arrangement of atoms during the formation of new bonds, which is critical for producing single-enantiomer pharmaceuticals.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. purdue.edu Applying flow chemistry to fluorination reactions can mitigate the hazards associated with some fluorinating agents and enable more efficient production of key intermediates like this compound. purdue.edu

Table 1: Comparison of Synthetic Approaches in Fluorinated Chemistry

MethodologyDescriptionKey AdvantagesRelevance to this compound
Traditional Multi-Step SynthesisLinear synthesis starting from simple fluorinated precursors (e.g., difluorobenzene).Well-established and reliable for specific targets.Current primary route for production.
Late-Stage C-H FluorinationDirect replacement of a C-H bond with a C-F bond on a complex molecule.Reduces step count; allows for rapid analogue synthesis.Future potential for more efficient synthesis from non-fluorinated precursors.
Asymmetric CatalysisUse of chiral catalysts to produce a single enantiomer of a chiral molecule. mdpi.comEssential for creating stereochemically pure active pharmaceutical ingredients.Applicable for synthesizing chiral derivatives.
Continuous Flow SynthesisPerforming reactions in a continuously flowing stream rather than a batch. purdue.eduEnhanced safety, scalability, and process control. purdue.eduPotential for safer, more efficient, and scalable industrial production.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For fluorinated molecules, computational models can provide deep insights into their structure, reactivity, and properties, guiding experimental work and accelerating the discovery process. Future applications in the context of this compound include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the transition states and intermediates of reactions used to synthesize or modify this compound. This understanding can lead to the optimization of reaction conditions and the development of more efficient catalysts.

Prediction of Physicochemical Properties: Computational models can accurately predict properties such as lipophilicity, metabolic stability, and binding affinity. cas.cn This allows for the in silico design of novel derivatives of this compound with desired characteristics for pharmaceutical or materials science applications before committing to laboratory synthesis.

Virtual Screening: By computationally docking libraries of virtual compounds into the active sites of biological targets, researchers can identify promising drug candidates. This compound can serve as a scaffold that is computationally modified and screened for potential biological activity.

Exploration of Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic properties of the carbon-fluorine bond make fluorinated compounds particularly interesting building blocks for self-assembling systems. nsf.gov Research in this area could involve using this compound and its derivatives to create:

Fluorinated Liquid Crystals: The introduction of fluorinated segments can influence the phase behavior of liquid crystalline materials. The rigid difluorophenyl group could be incorporated into larger molecules designed to self-assemble into ordered liquid crystal phases for use in display technologies.

Self-Assembled Monolayers: The polarity and lipophobicity of the fluorinated aromatic ring could be exploited to control the organization of molecules on surfaces, leading to new materials with tailored wetting or adhesive properties.

Organogels and Functional Materials: Derivatives of this compound could be designed to act as gelators, forming fibrous networks that immobilize solvents. These fluorinated gels could find applications in areas such as controlled release or as media for chemical reactions.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel, dramatically accelerating the pace of research and discovery. youtube.com This approach is particularly valuable for optimizing complex chemical reactions. The integration of HTE with the synthesis of fluorinated compounds could involve:

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen hundreds of different catalysts, ligands, solvents, and temperature conditions to find the optimal process for synthesizing this compound or for its subsequent functionalization. purdue.eduyoutube.com

Library Synthesis: HTE can be employed to create large libraries of related compounds by reacting this compound with a diverse set of reactants. youtube.com These libraries are essential for screening for biological activity in drug discovery programs.

19F-NMR for High-Throughput Screening: The presence of fluorine provides a unique analytical handle. 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used in a high-throughput manner (a technique known as FAXS) to screen for the binding of fluorinated fragments to biological targets, as there is no background signal in biological systems. acs.org

Table 2: High-Throughput Experimentation (HTE) Workflow for Synthesis Optimization

StageActionParameters VariedGoal
1. DesignCreate an experimental array in a multi-well plate format.Catalysts, ligands, bases, solvents, temperature, concentration.To systematically explore a wide range of reaction conditions. youtube.com
2. ExecutionUse robotic liquid handlers to dispense reagents and set up reactions.N/A (automated dispensing).To ensure precision and reproducibility while minimizing manual labor.
3. AnalysisRapidly analyze the outcome of each reaction using techniques like LC-MS or 19F-NMR.N/A (data acquisition).To quantify the yield and purity of the desired product in each well.
4. InterpretationUse software to visualize the large dataset and identify trends.N/A (data analysis).To determine the optimal reaction conditions and guide further experiments. youtube.com

Cross-Disciplinary Research Initiatives in Fluorinated Organic Chemistry

The full potential of fluorinated compounds like this compound can only be realized through collaborations that span multiple scientific disciplines. nih.govnih.gov The evolution of fluorine chemistry is marked by its integration with other fields. nih.govacs.org Future initiatives will likely focus on:

Chemical Biology: Synthetic chemists can partner with biologists to design and create fluorinated probes to study biological processes. The difluorophenylacetate moiety could be incorporated into molecules designed to interact with specific enzymes or receptors.

Materials Science: Collaborations between organic chemists and materials scientists are crucial for developing new functional materials. scienmag.com By incorporating fluorinated building blocks into polymers or other macromolecular structures, researchers can create materials with enhanced thermal stability, chemical resistance, or unique optical properties.

Medicinal Chemistry and Pharmacology: The journey from a simple building block to a new drug requires a close partnership between synthetic chemists who make the molecules and pharmacologists who test their biological effects. nih.gov The synthesis of novel derivatives of this compound will be guided by feedback from biological screening to optimize for potency and selectivity. scienmag.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.